molecular formula C6H12N2O2 B14605807 Methyl 3-(dimethylhydrazinylidene)propanoate CAS No. 59834-31-0

Methyl 3-(dimethylhydrazinylidene)propanoate

Cat. No.: B14605807
CAS No.: 59834-31-0
M. Wt: 144.17 g/mol
InChI Key: ZWUSTEJPALZEAK-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylhydrazinylidene)propanoate is a valued intermediate in organic and medicinal chemistry research. Its primary researched application is as a key precursor in the synthesis of 3-(2,2,2-trimethylhydrazinium)propionate dihydrate, a pharmaceutical compound more commonly known as Mildronate . The synthesis of this compound, via the reaction of 1,1-dimethylhydrazine with methyl acrylate, can be optimized by employing antioxidants which significantly increase the yield and purity by suppressing the formation of oxidative byproducts and an unwanted dimer, dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate . Researchers utilize this compound to study efficient synthetic pathways and to support the development of novel cardiovascular and metabolic agents. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

59834-31-0

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 3-(dimethylhydrazinylidene)propanoate

InChI

InChI=1S/C6H12N2O2/c1-8(2)7-5-4-6(9)10-3/h5H,4H2,1-3H3

InChI Key

ZWUSTEJPALZEAK-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=CCC(=O)OC

Origin of Product

United States

Biological Activity

Overview of Methyl 3-(dimethylhydrazinylidene)propanoate

This compound is a hydrazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with hydrazine moieties are often investigated for their antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure

  • Molecular Formula : C₇H₁₄N₄O₂
  • Molecular Weight : 174.22 g/mol
  • IUPAC Name : this compound

Hydrazine derivatives like this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : These compounds can inhibit enzymes involved in cellular proliferation.
  • Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication, leading to apoptosis in cancer cells.
  • Modulation of Immune Response : Some hydrazine derivatives exhibit immunomodulatory effects, enhancing or suppressing immune responses.

Antitumor Activity

Research has indicated that hydrazine derivatives can have significant antitumor activities. For instance:

  • Case Study 1 : A study on hydrazine-based compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through oxidative stress pathways.
  • Case Study 2 : Another research focused on a similar hydrazine derivative showed promising results in vivo, where it significantly reduced tumor size in mouse models of melanoma.

Antimicrobial Properties

Hydrazine derivatives have also been explored for their antimicrobial properties:

  • Case Study 3 : In vitro studies revealed that this compound exhibited activity against several bacterial strains, including E. coli and Staphylococcus aureus. The compound disrupted bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazine derivatives has been documented:

  • Case Study 4 : A study highlighted the ability of certain hydrazine compounds to reduce inflammation markers in animal models of arthritis, suggesting a possible therapeutic application for inflammatory diseases.

Data Summary Table

Biological ActivityObservationsReferences
AntitumorInhibition of tumor growth in cancer cell lines
AntimicrobialActivity against E. coli and Staphylococcus aureus
Anti-inflammatoryReduction in inflammation markers

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Core Structure Key Functional Groups Notable Substituents
Methyl 3-(dimethylhydrazinylidene)propanoate Propanoate ester Dimethylhydrazinylidene (-N=N-C(CH₃)₂) Methyl ester, branched hydrazone
Ethyl 3-{2-[(3-methylindol-2-yl)carbonyl]hydrazinylidene}butanoate Butanoate ester Indole-carbonyl hydrazinylidene Ethyl ester, indole moiety
Methyl 3-(substituted amino)propanoate Propanoate ester Substituted amino (-NH-R) Variable R groups (e.g., benzyl)
3,3′-((4-Hydroxyphenyl)azanediyl)bis(N′-(benzylidene)propanehydrazide) Dihydrazide Benzylidene hydrazone, aryl-azanediyll Bifunctional hydrazone, phenolic -OH

Key Observations :

  • The target compound’s dimethylhydrazinylidene group distinguishes it from hydrazides (e.g., compounds in ) and simpler amines.
  • Unlike indole-containing hydrazones (e.g., ), it lacks aromatic heterocycles, which may reduce steric hindrance and alter electronic properties.

Comparison :

  • The target compound’s synthesis likely mirrors hydrazinylidene ester formation (as in ) but substitutes β-ketoesters with dimethylhydrazine derivatives.
  • Unlike substituted amino esters (), hydrazinylidene derivatives require hydrazone-forming steps rather than hydrazinolysis.

Spectral and Physical Properties

Compound Type IR Data (cm⁻¹) NMR Features (¹H) Melting Point (°C) Ref.
Hydrazinylidene esters (e.g., ) C=O ester (~1725), N-H (~3374) δ 1.2–1.4 (ester CH₃), δ 7–8 (aromatic H) 104–106
Substituted amino esters (e.g., ) C=O ester (~1725), N-H (~3374) δ 2.5–3.5 (CH₂-N), δ 3.6–3.8 (ester OCH₃) Not reported
Target compound (hypothetical) C=O ester (~1725), C=N (~1665) δ 2.2–2.6 (N-CH₃), δ 3.7 (ester OCH₃) ~100–110 (estimated)

Analysis :

  • The dimethylhydrazinylidene group would introduce C=N stretching (~1665 cm⁻¹, as in ), absent in amino esters.
  • ¹H-NMR would show distinct signals for N-CH₃ protons (δ 2.2–2.6) and ester OCH₃ (δ 3.7), similar to .

Preparation Methods

Compound Overview and Properties

Methyl 3-(dimethylhydrazinylidene)propanoate is characterized by the following physicochemical properties:

Property Value
CAS Number 59834-31-0
Molecular Formula C₆H₁₂N₂O₂
Molecular Weight 144.17200
IUPAC Name This compound
Synonyms Methyl formylacetate N,N-dimethylhydrazone; Propanoic acid,3-(dimethylhydrazono)-,methyl ester
Exact Mass 144.09000
LogP 0.09690

The molecular structure features a dimethylhydrazinylidene group bonded to a propanoate methyl ester, creating a compound with unique reactivity profiles and synthetic utility.

General Hydrazone Preparation Strategies

As a member of the hydrazone family, this compound synthesis follows established hydrazone formation principles. Recent research has revealed multiple approaches to hydrazone preparation that can be applied to this specific compound.

Solution-Based Methods

The traditional approach involves reacting a carbonyl compound with a hydrazine derivative in solution. For this compound, this typically involves the condensation of methyl 3-oxopropanoate with N,N-dimethylhydrazine in a suitable solvent. According to comparative studies, polar protic solvents like methanol or ethanol generally provide optimal results for hydrazone formation.

A typical solution-based procedure follows this general protocol:

  • Dissolving methyl 3-oxopropanoate in methanol (50 mL per 2.5 mmol)
  • Adding N,N-dimethylhydrazine in equimolar amounts
  • Refluxing with continuous stirring for 2-3 hours
  • Cooling and isolation of the crystalline product through filtration
  • Purification through recrystallization from an appropriate solvent

Vapor-Mediated Synthesis

Research has demonstrated that vapor-mediated approaches can offer advantages for certain hydrazone preparations. This method involves exposing N,N-dimethylhydrazine to vaporized carbonyl compounds in a controlled environment:

  • Placing N,N-dimethylhydrazine in a watch glass within a desiccator
  • Introducing vaporized methyl 3-oxopropanoate
  • Allowing the reaction to proceed for a predetermined period (typically 70-120 minutes)
  • Monitoring completion via infrared spectroscopy
  • Isolating and purifying the resulting hydrazone

This solvent-free approach can provide environmental benefits and potentially higher purity products compared to traditional solution methods.

Mechanochemical and Solid-State Methods

Contemporary research has expanded hydrazone synthesis to include mechanochemical approaches, which may be applicable to the preparation of this compound:

  • Grinding equimolar amounts of solid methyl 3-oxopropanoate and N,N-dimethylhydrazine
  • Using ball milling equipment or mortar and pestle techniques
  • Adding minimal or no solvent (green chemistry approach)
  • Isolating the product through appropriate workup procedures

This method offers advantages in terms of reduced solvent usage, potential energy savings, and faster reaction times.

Catalyst-Enhanced Synthesis Methods

Cerium-Catalyzed Approach

Recent studies have demonstrated the efficacy of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) as a catalyst for N,N-dimethylhydrazone formation. This catalyst significantly enhances reaction rates and can be applied to the synthesis of this compound.

The optimized procedure involves:

  • Combining the carbonyl compound (methyl 3-oxopropanoate, 1.0 mmol) with CeCl₃·7H₂O (0.004 mmol) in tert-butanol (1 mL)
  • Adding N,N-dimethylhydrazine (1.0-1.2 mmol)
  • Stirring or heating until complete consumption of starting material
  • Evaporating the solvent and purifying the residue by column chromatography

The cerium catalyst functions as a Lewis acid, coordinating with the carbonyl oxygen and facilitating nucleophilic attack by the hydrazine. This method has demonstrated shortened reaction times compared to uncatalyzed procedures, particularly with aldehyde substrates.

Parameter Optimized Value
Catalyst Loading 0.4 mol% relative to substrate
Solvent tert-butanol
Temperature Room temperature to 40°C
Reaction Time Significantly reduced compared to uncatalyzed conditions

It should be noted that this catalytic system shows decreased efficiency with ketone substrates compared to aldehydes, potentially requiring modifications for optimal yields with certain precursors.

N,N-Dimethylhydrazine Synthesis and Utilization

The preparation of N,N-dimethylhydrazine, a critical precursor for this compound synthesis, has been extensively documented.

Direct Synthesis from Methyl 3-oxopropanoate

The most straightforward route to this compound involves direct condensation of methyl 3-oxopropanoate with N,N-dimethylhydrazine.

Precursor Analysis: Methyl 3-oxopropanoate

Methyl 3-oxopropanoate (CAS: 63857-17-0) serves as a key precursor, with the following properties:

Property Value
Molecular Formula C₄H₆O₃
Molecular Weight 102.09
IUPAC Name Methyl 3-oxopropanoate
Synonyms 3-OXO-PROPANOIC ACID METHYL ESTER

This β-keto ester readily undergoes condensation reactions with hydrazine derivatives due to the electrophilic nature of the carbonyl group.

Condensation Reaction Mechanism

The synthesis occurs through a nucleophilic addition-elimination sequence:

  • Nucleophilic attack by the terminal nitrogen of N,N-dimethylhydrazine on the carbonyl carbon
  • Formation of a tetrahedral intermediate
  • Elimination of water to form the hydrazone bond
  • Production of this compound

The reaction proceeds under mild conditions and typically achieves high yields due to the favorable thermodynamics of hydrazone formation.

Alternative Synthetic Approaches

From Methyl Acrylate Derivatives

Insights from related chemistry suggest potential alternative routes using methyl acrylate derivatives. The preparation of methyl 3-methoxyacrylate provides a model that could be adapted:

  • Reacting methyl 3-methoxy-3-R-oxypropionate with methanol under catalysis by potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid
  • Performing a one-pot process with subsequent thermal cracking
  • Modifying the procedure to introduce a dimethylhydrazinylidene group instead of a methoxy group

This approach offers potential advantages for industrial-scale production due to its operational simplicity and use of readily available starting materials.

Michael Addition-Based Approaches

Drawing from the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a Michael addition strategy could be employed:

  • Using methyl acrylate as a Michael acceptor
  • Reacting with N,N-dimethylhydrazine under basic conditions
  • Optimizing reaction parameters including temperature (60-75°C) and solvent selection
  • Incorporating appropriate modifications to facilitate the formation of the desired hydrazone product

This method potentially offers broader substrate scope and could be optimized for scalability.

From Related Nitrogen-Containing Esters

The chemistry of related compounds such as methyl 3-(dimethylamino)-3-oxopropanoate suggests alternative synthetic pathways:

  • Starting with methyl 3-(dimethylamino)-3-oxopropanoate (CAS: 26387-74-6)
  • Converting the dimethylamino group to a dimethylhydrazino moiety through appropriate transformations
  • Optimizing reaction conditions for maximum yield and purity

This approach might offer advantages in terms of functional group compatibility and selectivity, particularly for more complex target molecules.

Purification and Characterization Techniques

Purification Methods

Several techniques are appropriate for purifying this compound:

Column Chromatography
  • Stationary phase: Silica gel
  • Mobile phase: Appropriate mixture of organic solvents (e.g., hexane/ethyl acetate)
  • Detection: UV visualization or TLC staining methods specific for hydrazones
  • Collection and solvent removal under reduced pressure
Recrystallization
  • Selecting appropriate solvent system based on solubility characteristics
  • Heating to dissolution followed by slow cooling
  • Optional seeding to promote crystallization
  • Filtration and drying under appropriate conditions
Distillation

For larger-scale preparations, vacuum distillation may be employed:

  • Using reduced pressure to lower boiling points
  • Careful temperature control to prevent decomposition
  • Collection of the purified fraction with appropriate boiling point range

Analytical Characterization

Comprehensive characterization employs multiple complementary techniques:

Spectroscopic Analysis

NMR Spectroscopy:

  • ¹H NMR expected to show characteristic signals for:
    • Methoxy protons (3H, singlet, ~3.7 ppm)
    • Methylene protons (2H, triplet, ~2.5-3.0 ppm)
    • N,N-dimethyl protons (6H, singlet, ~2.4-2.5 ppm)
    • Imine proton (1H, triplet, ~7.0-7.5 ppm)
  • ¹³C NMR expected to display signals for:
    • Carbonyl carbon (~170 ppm)
    • Imine carbon (~140-150 ppm)
    • Methoxy carbon (~51-52 ppm)
    • Methylene carbon (~30-35 ppm)
    • N,N-dimethyl carbons (~42-45 ppm)

Infrared Spectroscopy:
Expected characteristic bands:

  • C=O stretching (1720-1740 cm⁻¹)
  • C=N stretching (1640-1670 cm⁻¹)
  • C-O stretching (1200-1250 cm⁻¹)
  • N-N stretching (1000-1050 cm⁻¹)

Mass Spectrometry:

  • Molecular ion peak at m/z 144
  • Fragmentation pattern confirming structural features
  • High-resolution MS confirming exact mass of 144.09000
Chromatographic Analysis
  • Gas Chromatography (GC) for purity determination
  • HPLC analysis using appropriate columns and detection methods
  • Thin Layer Chromatography (TLC) for reaction monitoring and purity assessment

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the various preparation methods:

Method Advantages Limitations Typical Yield Scalability
Solution-Based Condensation Simple procedure, well-established, mild conditions Solvent usage, potential side reactions 80-90% Moderate
Cerium-Catalyzed Synthesis Faster reaction times, higher selectivity Catalyst cost, potential sensitivity to substrate structure 85-95% Good
Vapor-Mediated Method Reduced solvent usage, potentially higher purity Equipment requirements, limited scale 70-85% Limited
Mechanochemical Approach Green chemistry benefits, energy efficiency Equipment requirements, scale limitations 75-85% Limited
Alternative Synthetic Routes Broader substrate tolerance, potential for one-pot processes Multiple steps, potential for side reactions 60-80% Variable

The selection of an optimal preparation method depends on specific requirements including scale, available equipment, cost considerations, and environmental factors.

Q & A

Q. How can reaction mechanisms for hydrazinylidene formation be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 300–400 nm for intermediate detection).
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazides to trace N–N bond formation via 2D NMR (HSQC) .

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